Amaranthin
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Overview
Description
Amaranthin is a homodimeric lectin first discovered in the seeds of Amaranthus caudatus. It serves as a model for the family of this compound-like lectins, which are proteins that can recognize and bind reversibly with specific mono- or oligosaccharides . These lectins have been purified and characterized from plant species belonging to the Amaranthaceae family. This compound domains are widely distributed in plants and are involved in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amaranthin can be extracted from the seeds of Amaranthus caudatus using various extraction methods. One common method involves the use of sodium alginate-coated hollow glass microspheres modified with 3-aminopropyltrimethoxysilane for the separation and enrichment of this compound . This method allows for the efficient extraction of this compound from complex samples.
Industrial Production Methods: In industrial settings, this compound is often extracted using water-based methods compliant with U.S. Food and Drug Administration guidelines. These methods involve the use of leafy vegetables from the Amaranthus species, which are known for their extensive pigmentation patterns . The extracted this compound can then be purified and used for various applications.
Chemical Reactions Analysis
Types of Reactions: Amaranthin undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form oxidized derivatives such as argentianin and celosianin .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ascorbic acid, which is used to prepare crude pigment extracts from plant sources . Other reagents include carbon dots, which are used in fluorescence nanosensors for the selective and sensitive detection of this compound .
Major Products Formed: The major products formed from the reactions involving this compound include various oxidized derivatives and pigment extracts. These products have significant applications in food and beverage industries as natural colorants .
Scientific Research Applications
Amaranthin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying lectin-carbohydrate interactions.
Biology: this compound-like proteins play a role in the stress response of plants.
Medicine: this compound has potential therapeutic applications due to its antioxidant and antihypertensive properties.
Mechanism of Action
Amaranthin exerts its effects through its ability to bind specifically to carbohydrates. This binding is facilitated by its lectin domains, which recognize and interact with specific sugar molecules . In the context of its antihypertensive properties, this compound inhibits enzymes in the Renin-Angiotensin-Aldosterone system, thereby modulating blood pressure .
Comparison with Similar Compounds
- Betacyanin
- Betaxanthin
- Argentianin
- Celosianin
Amaranthin stands out due to its specific carbohydrate-binding properties and its role in plant stress responses, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C30H34N2O19 |
---|---|
Molecular Weight |
726.6 g/mol |
IUPAC Name |
(2S)-5-[(2S,3R,4S,5S,6R)-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate |
InChI |
InChI=1S/C30H34N2O19/c33-8-17-18(35)20(37)24(51-29-22(39)19(36)21(38)23(50-29)28(46)47)30(49-17)48-16-6-10-5-14(27(44)45)32(13(10)7-15(16)34)2-1-9-3-11(25(40)41)31-12(4-9)26(42)43/h1-3,6-7,12,14,17-24,29-30,33,35-39H,4-5,8H2,(H5,34,40,41,42,43,44,45,46,47)/t12-,14-,17+,18+,19-,20-,21-,22+,23-,24+,29-,30+/m0/s1 |
InChI Key |
ATSKDYKYMQVTGH-POBNKHOBSA-N |
Isomeric SMILES |
C\1[C@H](NC(=C/C1=C/C=[N+]2[C@@H](CC3=CC(=C(C=C32)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |
SMILES |
C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |
Canonical SMILES |
C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |
Synonyms |
amaranthin betacyanin amaranthin pigment |
Origin of Product |
United States |
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